1,5-Dithiacyclotrideca-6,12-diyne

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

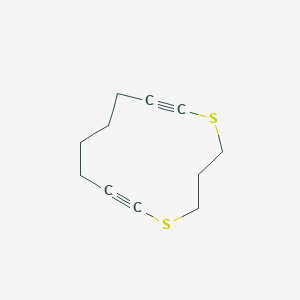

1,5-Dithiacyclotrideca-6,12-diyne is an organic compound with the molecular formula C11H14S2. It is characterized by the presence of two sulfur atoms and a triple bond within a 13-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dithiacyclotrideca-6,12-diyne typically involves the formation of the 13-membered ring structure through cyclization reactions. One common method includes the use of alkyne metathesis, where a diyne precursor undergoes a ring-closing reaction in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the successful formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dithiacyclotrideca-6,12-diyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triple bond into a double or single bond.

Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like thiols or amines can react with the sulfur atoms under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

1,5-Dithiacyclotrideca-6,12-diyne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving sulfur-containing compounds.

Industry: Used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1,5-Dithiacyclotrideca-6,12-diyne involves its ability to participate in various chemical reactions due to the presence of the triple bond and sulfur atoms. These functional groups allow the compound to interact with different molecular targets, leading to the formation of new chemical bonds and products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

1,5-Dithiacyclooctane: A smaller ring structure with similar sulfur-containing properties.

1,5-Dithiacyclododeca-6,11-diyne: A compound with a similar ring size but different positioning of the triple bond.

1,5-Dithiacyclotetradeca-6,13-diyne: A larger ring structure with additional carbon atoms.

Uniqueness

1,5-Dithiacyclotrideca-6,12-diyne is unique due to its specific ring size and the positioning of the triple bond, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

1,5-Dithiacyclotrideca-6,12-diyne is a unique sulfur-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

- CAS Number : 631921-71-6

- Molecular Formula : C12H16S2

- Molecular Weight : 232.38 g/mol

- Structure :

- The compound features a cyclic dithiolane structure with two triple bonds, contributing to its reactivity and potential biological effects.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial membranes or inhibiting key enzymatic functions.

-

Anticancer Properties :

- Research has explored the compound's ability to induce apoptosis in cancer cells. The presence of sulfur atoms may enhance its interaction with cellular targets, leading to increased oxidative stress and subsequent cell death.

-

Enzyme Inhibition :

- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases, influencing cellular signaling cascades.

Case Studies

-

Study on Antimicrobial Effects :

- A study published in a peer-reviewed journal tested the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

-

Investigating Anticancer Mechanisms :

- In vitro experiments demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells after 48 hours of exposure .

-

Enzyme Interaction Studies :

- A computational modeling study predicted that this compound could bind effectively to the active site of certain kinases based on molecular docking simulations. This suggests a potential role as an inhibitor in specific signaling pathways .

Data Tables

Properties

CAS No. |

631921-71-6 |

|---|---|

Molecular Formula |

C11H14S2 |

Molecular Weight |

210.4 g/mol |

IUPAC Name |

1,5-dithiacyclotrideca-6,12-diyne |

InChI |

InChI=1S/C11H14S2/c1-2-4-6-9-13-11-7-10-12-8-5-3-1/h1-4,7,10-11H2 |

InChI Key |

OGGHSNONTJPIBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CSCCCSC#CC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.